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Compound of Interest

Compound Name: 5-Bromoindan-2-ol

Cat. No.: B118872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoindan-2-ol, a brominated
indanol derivative. The document consolidates available data on its synonyms, and alternative
names. Due to the limited publicly available information directly pertaining to 5-Bromoindan-2-
ol, this guide also infers potential synthetic pathways and analytical methodologies based on
established chemical principles and data for structurally related compounds.

Chemical Identity and Synonyms

5-Bromoindan-2-ol is a chemical compound with the molecular formula CoHeBrO.[1] It is also
known by several alternative names, which are crucial for comprehensive literature and
database searches.

Table 1: Synonyms and Alternative Names for 5-Bromoindan-2-ol

Synonym/Alternative Name Source
5-bromo-2-indanol [1]
5-bromo-2,3-dihydro-1H-inden-2-ol [1]
5-brom-2,3-dihydro-1H-inden-2-ol [1]
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Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of 5-Bromoindan-2-ol
is scarce. The available information is summarized in the table below.

Table 2: Physicochemical Properties of 5-Bromoindan-2-ol

Property Value Source
Molecular Formula CoHsBro [1]
Molecular Weight 213.07 g/mol [1]
Melting Point 115-117 °C [1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Bromoindan-2-ol is not
readily available in the public domain, a plausible synthetic route would involve the reduction of
the corresponding ketone, 5-bromo-2-indanone. This approach is a standard and widely used
method for the preparation of secondary alcohols.

Hypothetical Synthetic Pathway:
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Caption: Hypothetical synthesis of 5-Bromoindan-2-ol via reduction of 5-bromo-2-indanone.
General Experimental Protocol (Inferred):

o Dissolution: 5-bromo-2-indanone would be dissolved in a suitable protic solvent, such as
methanol or ethanol, in a reaction flask.

e Cooling: The solution would be cooled in an ice bath to control the reaction temperature.

o Addition of Reducing Agent: A reducing agent, typically sodium borohydride (NaBHa4), would
be added portion-wise to the stirred solution. The progress of the reaction would be
monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

e Quenching: Upon completion of the reaction, the excess reducing agent would be quenched
by the slow addition of a weak acid, like dilute hydrochloric acid or ammonium chloride
solution.

o Extraction: The product would be extracted from the aqueous layer using an appropriate
organic solvent, for instance, ethyl acetate or dichloromethane.

 Purification: The combined organic extracts would be washed with brine, dried over an
anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent
removed under reduced pressure. The resulting crude product could be further purified by
recrystallization or column chromatography to yield pure 5-Bromoindan-2-ol.

Spectroscopic Data (Anticipated)

No experimental spectroscopic data for 5-Bromoindan-2-ol has been identified in the available
literature. However, based on its chemical structure, the expected features in its *H NMR, 13C
NMR, IR, and Mass spectra can be predicted.

Table 3: Predicted Spectroscopic Data for 5-Bromoindan-2-ol
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Spectroscopic Technique Predicted Key Features

- Aromatic protons in the range of 7.0-7.5 ppm. -
A multiplet for the proton on the carbon bearing
the hydroxyl group (C2-H) around 4.5-5.0 ppm. -
1H NMR Methylene protons (C1-Hz and C3-H2) as
multiplets in the upfield region (2.5-3.5 ppm). - A
broad singlet for the hydroxyl proton (-OH),

which is exchangeable with D20.

- Aromatic carbons in the downfield region (120-

145 ppm). - A carbon signal for the C-Br bond

around 115-125 ppm. - A signal for the carbon
13C NMR _

attached to the hydroxyl group (C2) in the range

of 65-75 ppm. - Aliphatic methylene carbons (C1

and C3) in the upfield region (30-45 ppm).

- A broad O-H stretching band in the region of
3200-3600 cm™1. - C-H stretching vibrations for
aromatic and aliphatic protons just below and
above 3000 cm™1, respectively. - C=C stretching
'R Spectroscopy vibrations for the aromatic ring in the 1450-1600
cm~1 region. - A C-O stretching band around
1050-1150 cm™1, - A C-Br stretching vibration in

the fingerprint region, typically below 700 cm~1,

- Amolecular ion peak (M*) and an M+2 peak of
nearly equal intensity, characteristic of a

Mass Spectrometry bromine-containing compound. - Fragmentation
patterns may include the loss of a water
molecule (M-18), a bromine atom (M-79/81), or

cleavage of the five-membered ring.

Biological Activity and Potential Applications

There is currently no specific information available in the scientific literature regarding the
biological activity, signaling pathway involvement, or established experimental uses of 5-
Bromoindan-2-ol. However, the indane scaffold is a common motif in medicinal chemistry, and
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various substituted indanes have been investigated for a range of biological activities. The
presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic
properties of a molecule, potentially enhancing its potency or altering its metabolic profile.

Given the lack of direct data, the primary application of 5-Bromoindan-2-ol for researchers,
scientists, and drug development professionals would be as a chemical intermediate or building
block for the synthesis of more complex molecules. Its functional groups (a secondary alcohol
and an aryl bromide) allow for a variety of chemical transformations, making it a potentially
valuable starting material for the generation of compound libraries for screening in drug
discovery programs.

Potential Research Directions:

o Synthesis of Derivatives: The hydroxyl group can be oxidized to a ketone, esterified, or used
in etherification reactions. The aryl bromide can participate in cross-coupling reactions (e.g.,
Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.

 Biological Screening: A library of compounds derived from 5-Bromoindan-2-ol could be
screened for various biological activities, such as anticancer, anti-inflammatory, or
neuroprotective effects, based on the known pharmacology of other indane derivatives.

Workflow for Investigating Novel Derivatives:
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Caption: A logical workflow for the utilization of 5-Bromoindan-2-ol in drug discovery.

Conclusion

5-Bromoindan-2-ol is a chemical entity with a defined structure and a few reported synonyms.
While detailed experimental and biological data are currently lacking in the public domain, its
structure suggests straightforward synthetic accessibility and potential as a versatile building
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block in medicinal chemistry and organic synthesis. This guide provides a foundational
understanding of this compound and outlines logical next steps for its investigation and
application in a research and development setting. Further experimental work is required to
fully characterize its properties and explore its potential as a precursor to novel bioactive
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Synthesis of 1-indanones with a broad range of biological activity - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromoindan-2-ol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118872#5-bromoindan-2-ol-synonyms-and-
alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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